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Compound of Interest

Compound Name: 3-Amino-5-methylpyridine

Cat. No.: B1272045 Get Quote

For researchers, scientists, and drug development professionals, 3-amino-5-methylpyridine
serves as a versatile scaffold in the synthesis of novel compounds with a wide range of

biological activities. This guide provides a comparative overview of the characterization of

various 3-amino-5-methylpyridine derivatives, summarizing their synthesis, spectroscopic

data, and biological evaluation. Experimental protocols and relevant signaling pathways are

also detailed to support further research and development in this area.

Physicochemical Properties of 3-Amino-5-
methylpyridine
The foundational compound, 3-amino-5-methylpyridine, is a solid at room temperature with a

melting point ranging from 59-63 °C.[1] It is characterized by the molecular formula C₆H₈N₂ and

a molecular weight of 108.14 g/mol .[1][2] This aromatic amine is a key building block for

creating more complex molecules with potential therapeutic applications.[3]

Synthesis and Spectroscopic Characterization of
Derivatives
The synthesis of various derivatives often begins with the parent 3-amino-5-methylpyridine,

which can undergo a variety of chemical transformations. A common synthetic route involves

the modification of the amino group or substitution at other positions on the pyridine ring.
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Below is a summary of the characterization data for a selection of 3-amino-5-methylpyridine
derivatives.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.benchchem.com/product/b1272045?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1272045?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compound
ID

Derivative
Class

Molecular
Formula

Molecular
Weight (
g/mol )

Melting
Point (°C)

Spectrosco
pic Data
Highlights
(¹H NMR,
¹³C NMR, IR,
MS)

1

3-Amino-5-

methylpyridin

e

C₆H₈N₂ 108.14 59-63

¹H NMR

(CDCl₃, 300

MHz) δ: 7.79

(d, J=2.4 Hz,

1H), 7.12 (d,

J=8.4 Hz,

1H), 6.32 (dd,

J=8.4, 2.4 Hz,

1H), 4.67 (br

s, 2H), 2.12

(s, 3H).[4]

2

3-Cyano-6-

(5-methyl-3-

pyrazoloamin

o)pyridine

C₁₁H₁₀N₆ 226.24 >250

MS (ESI)

m/z: 227.1

[M+H]⁺.

3 N²-allyl-6-

chloro-N⁴-(4-

methyl-3-((4-

(pyridin-3-

yl)pyrimidin-

2-

yl)amino)phe

nyl)-1,3,5-

triazine-2,4-

diamine

C₂₅H₂₃ClN₁₀ 527.00 208-210 ¹H NMR

(DMSO-d₆,

400 MHz) δ:

9.35 (s, 1H),

9.27 (s, 1H),

8.68 (d, J =

4.0 Hz, 1H),

8.52 (d, J =

4.8 Hz, 1H),

8.42 (d, J =

8.0 Hz, 1H),

7.95 (d, J =

8.4 Hz, 1H),

7.50 (dd, J =

8.0, 4.8 Hz,
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1H), 7.18 (d,

J = 8.4 Hz,

1H), 6.00-

5.90 (m, 1H),

5.28 (d, J =

17.2 Hz, 1H),

5.18 (d, J =

10.4 Hz, 1H),

4.10 (br s,

2H), 2.25 (s,

3H). ¹³C NMR

(DMSO-d₆,

100 MHz) δ:

165.8, 164.1,

160.9, 157.9,

150.8, 147.9,

140.2, 136.1,

134.5, 133.2,

130.6, 124.7,

124.0, 117.0,

116.1, 44.9,

18.2. HRMS

(ESI) m/z:

[M+H]⁺ calcd

for

C₂₅H₂₄ClN₁₀,

527.1878;

found,

527.1875.[5]

4 6-Amino-

2,4,5-

trimethylpyridi

n-3-ol

derivative

(6O)

C₂₄H₂₄F₂N₄O

₃

470.47 Not Reported ¹H NMR (400

MHz, DMSO-

d₆) δ 9.21 (s,

1H), 8.07 (s,

1H), 7.39 (s,

1H), 7.21 (d,

J = 8.8 Hz,

1H), 7.07 (d,

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://pubs.rsc.org/en/content/articlelanding/2024/nj/d4nj00819g
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1272045?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


J = 12.0 Hz,

1H), 6.85 (s,

1H), 3.82 (s,

3H), 3.79 (s,

3H), 2.30 (s,

3H), 2.13 (s,

3H), 2.06 (s,

3H).[6]

Comparative Biological Activity
Derivatives of 3-amino-5-methylpyridine have been investigated for a range of biological

activities, including anticancer, antimicrobial, and kinase inhibitory effects. The following table

summarizes the biological activities of selected derivatives.

Compound ID Biological Activity Target/Assay Results (IC₅₀/MIC)

2
Aurora A Kinase

Inhibitor
Enzyme Assay IC₅₀ = 16 nM

3 Anticancer MDA-MB-231 cell line IC₅₀ = 6.25 µM[5]

4
FGFR4 Kinase

Inhibitor
Enzyme Assay IC₅₀ = 75.3 nM[6]

5d Antibacterial S. aureus
MIC = 37.9–113.8

µM[7]

Experimental Protocols
General Synthesis of 3-Cyano-6-(5-methyl-3-
pyrazoloamino)pyridine Derivatives
A mixture of 3-amino-5-methylpyrazole and 6-chloronicotinonitrile in a suitable solvent (e.g.,

dioxane) is heated under reflux in the presence of a base such as potassium carbonate. The

reaction progress is monitored by thin-layer chromatography. After completion, the solvent is

removed under reduced pressure, and the residue is purified by column chromatography to

yield the desired product.
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Kinase Inhibition Assay
The inhibitory activity of the compounds against specific kinases (e.g., Aurora A, FGFR4) is

determined using a kinase assay kit. The assay measures the amount of ATP remaining in the

solution following the kinase reaction. The percentage of inhibition is calculated, and the IC₅₀

value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor

concentration.

Cell Proliferation Assay (MTT Assay)
Human cancer cell lines are seeded in 96-well plates and incubated overnight. The cells are

then treated with various concentrations of the test compounds for a specified period (e.g., 72

hours). Subsequently, MTT solution is added to each well, and the plates are incubated to allow

the formation of formazan crystals. The crystals are dissolved in a solubilization solution, and

the absorbance is measured at a specific wavelength. The IC₅₀ value, the concentration of the

compound that inhibits cell growth by 50%, is then calculated.[5]

Antimicrobial Susceptibility Testing (Broth
Microdilution)
The minimum inhibitory concentration (MIC) of the compounds against various bacterial strains

is determined using the broth microdilution method. A standardized suspension of the test

microorganism is prepared in a suitable broth medium. The compounds are serially diluted in

the broth, and the microorganism suspension is added to each well. The plates are incubated,

and the MIC is determined as the lowest concentration of the compound that completely

inhibits visible growth of the microorganism.[7]

Signaling Pathways and Mechanisms of Action
The biological activities of 3-amino-5-methylpyridine derivatives are often attributed to their

interaction with specific signaling pathways involved in cell growth, proliferation, and survival.

Kinase Inhibition and Cancer
Many pyridine derivatives have been developed as kinase inhibitors for cancer therapy. For

instance, Aurora kinases are crucial for cell cycle regulation, and their inhibition can lead to

mitotic arrest and apoptosis in cancer cells. The JAK-STAT and MAPK/ERK pathways are also
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key signaling cascades that regulate cell proliferation and survival and are common targets for

anticancer drugs.[8][9][10] The inhibition of FGFR4 by aminopyridinol derivatives highlights

another important pathway in hepatocellular carcinoma.[6]
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Amino-3,5-dicyanopyridine derivatives have shown affinity for adenosine receptors, which are

G protein-coupled receptors involved in various physiological processes. The A1 adenosine

receptor, for example, is coupled to a Gi protein, and its activation leads to the inhibition of

adenylyl cyclase, resulting in decreased intracellular cAMP levels. This modulation can affect

neurotransmission and has potential applications in neurological disorders.
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This guide provides a foundational comparison of 3-amino-5-methylpyridine derivatives.

Further research is warranted to explore the full potential of this versatile chemical scaffold in

developing novel therapeutic agents. The provided experimental protocols and pathway

diagrams offer a starting point for designing and evaluating new derivatives with enhanced

efficacy and selectivity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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